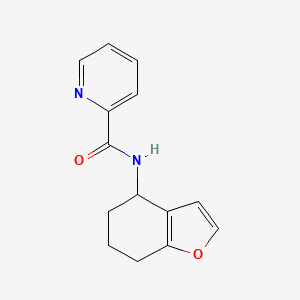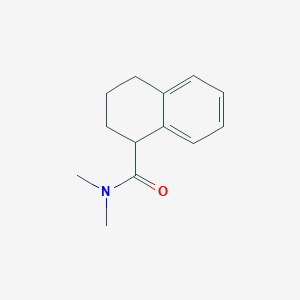
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that has been found to have various biochemical and physiological effects.
Mécanisme D'action
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide generates ROS through a redox cycling mechanism, where it is oxidized to a semiquinone radical by cellular oxidoreductases, which is then reduced back to N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide by cellular reductants, such as NADH. This process generates superoxide anion, hydrogen peroxide, and other ROS, which can damage cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects:
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, autophagy, and inflammation. It has also been shown to affect mitochondrial function and metabolism, leading to changes in ATP production and oxidative phosphorylation. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been used to study the effects of oxidative stress on cellular signaling pathways, including the MAPK and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for use in lab experiments, including its ability to generate ROS in a controlled and reproducible manner. It is also relatively stable and easy to handle. However, N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has some limitations, including its potential toxicity and the need for appropriate controls to account for non-specific effects of ROS on cellular processes.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, including the development of new synthetic methods for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide and related compounds, the identification of new cellular targets for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide-induced ROS, and the use of N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in drug discovery and development. Additionally, there is a need for further investigation into the potential therapeutic applications of N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide and related compounds in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a synthetic compound that has been widely used in scientific research as a tool to study the role of ROS in various biological processes. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide generates ROS through a redox cycling mechanism and has been found to have various biochemical and physiological effects. While N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for use in lab experiments, it also has some limitations, including its potential toxicity. There are several future directions for research on N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, including the development of new synthetic methods and the identification of new cellular targets for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide-induced ROS.
Méthodes De Synthèse
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylamine, followed by oxidation with a suitable oxidant. The most commonly used oxidant for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide synthesis is lead tetraacetate, which oxidizes the intermediate to N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in good yield.
Applications De Recherche Scientifique
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been widely used in scientific research as a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells. It has been used as a tool to study the role of ROS in various biological processes, including apoptosis, autophagy, and inflammation. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been used to study the effects of oxidative stress on mitochondrial function and metabolism.
Propriétés
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLFTMCSSZGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

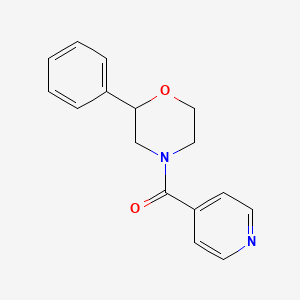

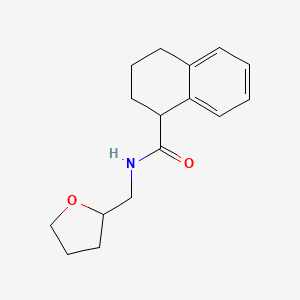
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)


![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
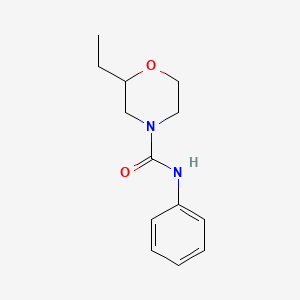
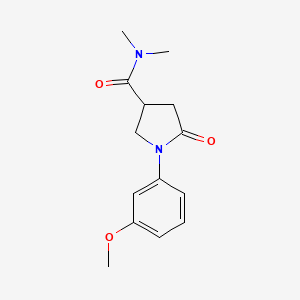
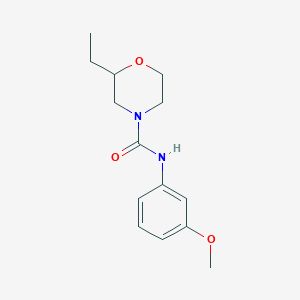
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
